1,3-Didocosenoin (13Z)
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Overview
Description
1,3-Dierucin, also known as 1,3-Di(cis-13-docosenoyl)-rac-glycerol, is a compound with the molecular formula C47H88O5 and a molecular weight of 733.20 g/mol It is a type of triglyceride where two of the three hydroxyl groups of glycerol are esterified with erucic acid
Preparation Methods
1,3-Dierucin can be synthesized through several methods. One common synthetic route involves the esterification of glycerol with erucic acid under specific reaction conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve more advanced techniques, such as enzymatic catalysis, to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-Dierucin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas and a catalyst like palladium on carbon are used to reduce the double bonds in the erucic acid chains.
Scientific Research Applications
1,3-Dierucin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triglycerides and their derivatives in various chemical reactions.
Biology: Researchers use 1,3-Dierucin to investigate the metabolic pathways of triglycerides and their role in cellular processes.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1,3-Dierucin involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by lipases to release erucic acid and glycerol. Erucic acid can then be further metabolized through beta-oxidation to produce energy. The compound’s effects on metabolic pathways and cellular processes are of particular interest in research related to metabolic disorders and cardiovascular health .
Comparison with Similar Compounds
1,3-Dierucin can be compared with other similar compounds, such as:
1,2-Dierucin: This isomer has the erucic acid chains esterified at the 1 and 2 positions of glycerol, leading to different chemical and physical properties.
Monoerucin: This compound has only one erucic acid chain esterified to glycerol, making it less hydrophobic compared to 1,3-Dierucin.
Brassidic Acid: A monounsaturated fatty acid similar to erucic acid, but with a different carbon chain length and double bond position.
1,3-Dierucin stands out due to its specific esterification pattern, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C47H88O5 |
---|---|
Molecular Weight |
733.2 g/mol |
IUPAC Name |
[3-[(E)-docos-13-enoyl]oxy-2-hydroxypropyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17+,20-18+ |
InChI Key |
CBTMTZFHKUDGSX-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
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